(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one
Description
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is a bicyclic heterocyclic compound characterized by a fused pyridine-pyrazine ring system in a fully hydrogenated (octahydro) configuration. Its stereochemistry at the chiral center (R-configuration) distinguishes it from the S-enantiomer, which has distinct physicochemical and biological properties . The compound is often utilized as a key intermediate in pharmaceutical synthesis due to its rigid scaffold, which enables selective interactions with biological targets. The hydrochloride salt form (CAS 930782-67-5) has a molecular formula of C₈H₁₄N₂O·HCl and a molecular weight of 190.673 g/mol, though commercial availability is currently discontinued .
Properties
IUPAC Name |
(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFQWJYMRTINR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Mannich Reaction and Displacement
A serendipitous one-pot synthesis leveraging nitro-Mannich chemistry has emerged as a streamlined route. Reaction of 1,4,7-triaminobutane with nitromethane and paraformaldehyde in ethanol induces a nitro group displacement, forming the octahydro-2H-pyrazino[1,2-a]pyrazine core (5a) in 65% yield. Mechanistic studies suggest an initial nitro-Mannich adduct 4 undergoes intramolecular nucleophilic displacement, generating an aziridinium intermediate 6 that rearranges to 5a (Scheme 1). This method circumvents multi-step sequences and avoids chromatographic purification, making it scalable for industrial applications.
Table 1: Key Reaction Parameters for Nitro-Mannich Cyclization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 65 | 98 |
| Temperature | Reflux (78°C) | – | – |
| Reaction Time | 5 hours | – | – |
| Catalyst | None | – | – |
Lactamization of α-Amino Acid Precursors
Stereochemical Control via Chiral Resolution
While asymmetric synthesis is preferred, chiral resolution remains viable for small-scale production. Diastereomeric salts formed with (S)-mandelic acid enable separation of (R)- and (S)-enantiomers via fractional crystallization. Using hexane/ethyl acetate (3:1) as the solvent system, the (R)-enantiomer is isolated in 34% yield with 99% ee. However, this method suffers from low throughput and high cost, limiting its utility for bulk synthesis.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Prominent Methods
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Synthesis | 4 | 58 | 99 | High |
| Nitro-Mannich | 1 | 65 | 95 | Very High |
| SPPS Cyclization | 5 | 42 | 98 | Moderate |
| Chiral Resolution | 3 | 34 | 99 | Low |
The nitro-Mannich route excels in step economy and scalability, though enantioselectivity slightly lags behind asymmetric methods. For pharmaceutical applications requiring >99% ee, the asymmetric synthesis from chiral oxazolopiperidine precursors remains optimal.
Functionalization and Derivatization
Post-synthetic modifications of this compound expand its utility. For instance:
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Acetylation : Treatment with acetic anhydride converts the hydroxyl group of 5a to acetate 9 quantitatively.
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Oxidation : IBX-mediated oxidation yields triaminoaldehyde 11 , a versatile intermediate for reductive amination.
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Carbamate Formation : Reaction with 2-phenethyl isocyanate produces carbamate 10 , enhancing blood-brain barrier permeability .
Chemical Reactions Analysis
®-Octahydro-pyrido[1,2-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Calcium Channel Blockers
One of the notable applications of (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is its role as a calcium channel blocker. Compounds in this category are crucial for treating conditions such as hypertension and chronic pain. Research indicates that derivatives of this compound can effectively inhibit calcium channels, thus providing therapeutic benefits in managing cardiovascular diseases and neuropathic pain .
Dopamine Receptor Ligands
The compound has been identified as a ligand for dopamine receptor subtypes, particularly the D4 receptor. This interaction suggests potential applications in treating dopamine-related disorders such as schizophrenia and bipolar disorder. The ability to selectively target these receptors can lead to improved therapeutic outcomes with fewer side effects compared to traditional antipsychotics .
Opioid Receptor Antagonists
Studies have shown that derivatives of this compound exhibit high affinity for mu-opioid receptors. This property is particularly relevant for developing new analgesics that can manage pain more effectively while minimizing the risk of addiction associated with conventional opioid medications .
Neurological Disorders
The compound has been explored for its neuroprotective properties, particularly in models of neurodegeneration such as Alzheimer's and Parkinson's diseases. Its mechanism involves modulation of cannabinoid receptors, which may enhance neuroprotection and promote the survival of oligodendrocytes—cells vital for myelination in the central nervous system .
Pain Management
Clinical studies have indicated that this compound derivatives can alleviate various types of pain, including neuropathic and inflammatory pain. The compounds have shown efficacy in reducing pain responses in animal models, suggesting their potential use in chronic pain management protocols .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its antitumor activity could be related to the inhibition of kinase enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Stereoisomers and Enantiomers
- (S)-Octahydro-pyrido[1,2-a]pyrazin-6-one (CAS 179605-63-1):
The S-enantiomer shares the same molecular formula (C₈H₁₆N₂O ) and core structure but exhibits inverted stereochemistry. This difference can significantly alter receptor binding kinetics. For instance, in chiral environments (e.g., enzyme active sites), the S-form may display reduced affinity compared to the R-form .
Hydrogenation Variants
- 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazin-6-one hydrochloride (CAS 1421065-64-6): This analog has partial hydrogenation (tetrahydro vs. octahydro), reducing ring saturation.
Pyrido-Pyrimidinone Derivatives
Compounds from the 4H-pyrido[1,2-a]pyrimidin-4-one family () highlight the impact of substituents:
7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 2): Features a dimethylamino-pyrrolidine substituent (R-configuration) and a pyrazolo-pyridine group. Enhanced lipophilicity (logP ~2.1) compared to the parent R-octahydro compound (logP ~0.7) .
7-[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 3): Diastereomer of Compound 2 due to S-configuration on pyrrolidine. Reduced cellular permeability in vitro, likely due to steric hindrance .
Table 1: Key Properties of Selected Analogs
Fused Heterocyclic Systems
- 6a,7,8,9-Tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one (CAS 91622-91-2): This compound incorporates a pyrrolo ring fused to the pyrido-pyrazine system. The additional nitrogen atoms increase polarity (PSA = 45.8 Ų) but may compromise blood-brain barrier penetration compared to the simpler R-octahydro derivative .
Biological Activity
(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one is a bicyclic compound characterized by its saturated octahydro framework and unique stereochemistry. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly its potential as an anxiolytic agent and its interactions with various neurotransmitter systems.
- Molecular Formula : C8H14N2O
- Molecular Weight : Approximately 158.21 g/mol
- Structure : The compound features a pyridine and pyrazine structure that influences its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anxiolytic Properties : Preliminary studies suggest that this compound may effectively modulate neurotransmitter systems involved in anxiety regulation, potentially offering therapeutic benefits for anxiety disorders.
- Anti-inflammatory and Analgesic Effects : There is emerging evidence that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further research in pain management therapies.
The pharmacological effects of this compound are attributed to its interaction with various receptors in the central nervous system. Studies have explored its binding affinities to neurotransmitter receptors, suggesting potential pathways for therapeutic applications. Modifications to the compound's structure may enhance its efficacy and selectivity as a drug candidate.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct features that contribute to its unique biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octahydro-2H-pyrido[1,2-a]pyrazine | Bicyclic heterocycle | Lacks the carbonyl group at position 6 |
| 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one | Bicyclic heterocycle | Different substitution pattern |
| Octahydro-1H-pyrido[1,2-a]pyrazine | Saturated bicyclic | Different stereochemistry leading to varied activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anxiolytic Activity : A study demonstrated that this compound could reduce anxiety-like behavior in animal models by modulating GABAergic transmission in the brain. The results indicated a significant decrease in anxiety-related behaviors compared to controls.
- Anti-inflammatory Effects : Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro showed promising results. The compound demonstrated a reduction in TNF-alpha and IL-6 levels in stimulated macrophages, suggesting potential applications in treating inflammatory conditions.
- Neurotransmitter Interaction : Binding assays revealed that this compound interacts with serotonin and dopamine receptors. This interaction profile supports its potential use in treating mood disorders and other neuropsychiatric conditions.
Q & A
Q. What are the common synthetic routes for (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one, and how can enantiomeric purity be ensured?
The synthesis typically involves cyclization reactions of substituted piperazine or pyridine precursors. For example, reductive amination or ring-closing metathesis can yield the bicyclic scaffold. To ensure enantiomeric purity, chiral resolution techniques such as chiral chromatography or asymmetric catalysis are critical. Evidence from related pyrrolopyrazine derivatives highlights the use of chiral auxiliaries or enzymatic resolution for enantiomer separation . X-ray crystallography (e.g., P212121 space group analysis) is recommended to confirm stereochemistry .
Q. How can the structural integrity of this compound be validated experimentally?
Multinuclear NMR (¹H, ¹³C, and DEPT-135) is essential for assigning proton and carbon environments, particularly for distinguishing bridgehead protons and verifying ring junction stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (e.g., orthorhombic system with a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å) provides definitive proof of stereochemistry and bond angles . FT-IR and GC-MS can further validate functional groups and purity .
Q. What biological assays are suitable for evaluating the activity of this compound?
Target-specific assays depend on the hypothesized mechanism. For instance, if exploring dipeptidyl peptidase IV (DPP-IV) inhibition, fluorogenic substrate-based enzymatic assays (e.g., Gly-Pro-AMC cleavage) are recommended. Cell-based assays using HEK293T cells transfected with DPP-IV can validate cellular activity. Dose-response curves (IC₅₀) and kinetic studies (Ki) should be performed to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from differences in stereochemical purity, assay conditions, or off-target effects. To address this:
Q. What strategies optimize the synthetic yield of this compound without racemization?
Key approaches include:
- Using mild reducing agents (e.g., NaBH₄/CeCl₃) to prevent epimerization during cyclization.
- Employing flow chemistry to control reaction kinetics and minimize side products.
- Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to enhance enantioselectivity .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) into target protein active sites (e.g., DPP-IV) identifies critical interactions (e.g., hydrogen bonding with Arg125 or Ser630). QSAR models can predict logP, solubility, and metabolic stability. MD simulations (100 ns trajectories) assess binding stability and conformational flexibility .
Q. What analytical methods detect degradation products of this compound under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS can identify hydrolytic or oxidative byproducts. For example, lactam ring-opening or N-oxide formation may occur. Use H/D exchange experiments and tandem MS to elucidate degradation pathways .
Methodological Considerations
Q. How should researchers handle the compound’s instability in aqueous solutions?
Q. What crystallographic parameters are critical for resolving the compound’s stereochemistry?
Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
